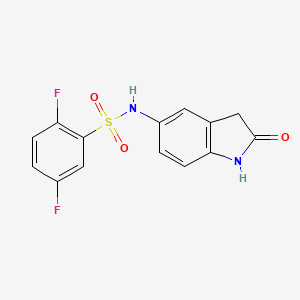

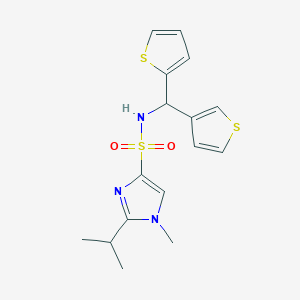

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

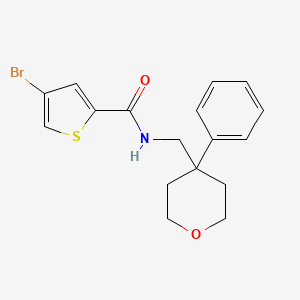

2-Oxoindoline-based compounds and benzenesulfonamides are known for their potential as antitumor agents . They have been designed and synthesized for the purpose of activating procaspase-3, a protein involved in apoptosis .

Synthesis Analysis

In the search for novel small molecules activating procaspase-3, scientists have designed and synthesized two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .Molecular Structure Analysis

The molecular structure of 2-oxoindoline-based compounds and benzenesulfonamides is complex and involves multiple functional groups . The exact structure of “2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” could not be found in the available resources.Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Evaluation

A study focused on the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives, demonstrating significant in vitro antimicrobial and anticancer activities. This indicates the potential use of such compounds, which are structurally related to 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, in therapeutic applications targeting microbial infections and cancer cells. The QSAR studies further support the importance of the lipophilic parameter and topological parameters in enhancing these activities (Kumar et al., 2014).

Carbonic Anhydrase Inhibitory and Anticancer Activity

Another research avenue involves the synthesis of novel sulfonamides acting as inhibitors of the metalloenzyme carbonic anhydrase, which plays a significant role in various physiological processes. These compounds, closely related in function to this compound, showed promising anticancer activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines. This highlights their potential in the development of new therapeutic agents targeting cancer through the inhibition of carbonic anhydrase isoforms (Eldehna et al., 2017).

Photodynamic Therapy Application

The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates the application of these molecules in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds suggests their effectiveness in generating reactive oxygen species to kill cancer cells, indicating the potential of this compound derivatives in photodynamic therapy (Pişkin et al., 2020).

Pain Management in Pathological Conditions

Research on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice reveals the potential of these compounds in managing pain without causing locomotive disorders. This suggests that derivatives of this compound could be developed into novel pain management therapies that offer an alternative to current treatments with fewer side effects (Lobo et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,5-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAGISLJJSEKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

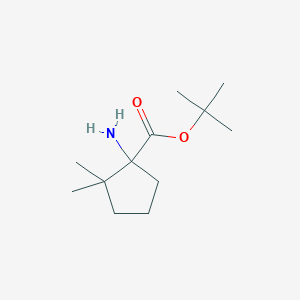

![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)

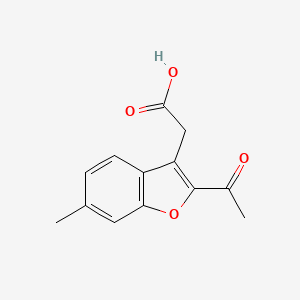

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

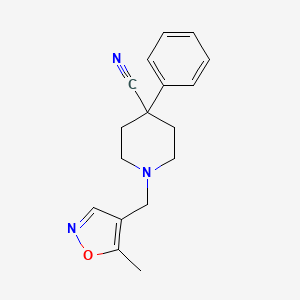

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)

![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)

![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)